MAO-B Inhibitory Potency: 6-Methylchromone vs. Chromone and 7-Methylchromone
6-Methylchromone demonstrates a measurable shift in MAO-B inhibitory potency compared to the unsubstituted chromone scaffold. In a reviewed dataset of chromone derivatives, chromone (R = H) inhibited hMAO-B with an IC50 of 0.0672 µM, while 6-methylchromone showed a reduced potency of 0.0863 µM, representing a 28.4% increase in IC50 [1]. In comparison, 7-methylchromone exhibited an intermediate IC50 of 0.0827 µM, confirming that both the presence and the specific position of the methyl group modulate inhibitory activity. The assay utilized human recombinant MAO-B under standardized fluorometric conditions [1].
| Evidence Dimension | hMAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.0863 µM (6-methylchromone) |
| Comparator Or Baseline | 0.0672 µM (chromone, R = H); 0.0827 µM (7-methylchromone) |
| Quantified Difference | 28.4% increase in IC50 relative to chromone; 4.4% increase relative to 7-methylchromone |
| Conditions | Human recombinant MAO-B, fluorometric assay; data collated from reviewed literature in Pharmaceuticals 2023, 16(9), 1310, Table 6 [1]. |
Why This Matters
For researchers developing selective MAO-B inhibitors for Parkinson's or Alzheimer's disease, this quantifies the exact potency penalty incurred by 6-methyl substitution, enabling informed scaffold selection when tuning selectivity versus potency.
- [1] Pharmaceuticals (Basel). 2023, 16(9), 1310. Table 6: Inhibitory activity of chromone derivatives against MAO-B. DOI: 10.3390/ph16091310. View Source
